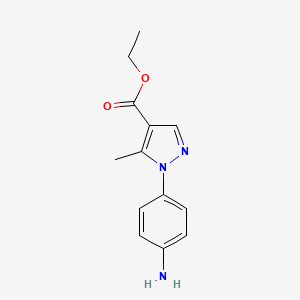

ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Descripción

Systematic Nomenclature and Molecular Formula Analysis

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is characterized by a precise molecular formula of C₁₃H₁₅N₃O₂, with a corresponding molecular weight of 245.28 grams per mole. The compound is registered under the primary Chemical Abstracts Service (CAS) number 260046-88-6, with an alternative CAS number 603945-40-0 also documented in the literature. The systematic International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural composition, with the core pyrazole ring featuring specific substituents at defined positions.

The molecular structure comprises a central 1H-pyrazole ring system with three principal substituents: an ethyl carboxylate group at position 4, a methyl group at position 5, and a 4-aminophenyl group attached to the nitrogen at position 1. This arrangement can be represented through various structural identifiers, including the Simplified Molecular-Input Line-Entry System (SMILES) notation: CCOC(=O)c1cnn(c1C)c2ccc(N)cc2.

The International Chemical Identifier (InChI) provides a standardized method for encoding the molecular structure:

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3

This identifier uniquely characterizes the compound and allows for unambiguous structural representation across chemical databases and literature. The corresponding InChIKey, ZYALVCIJPGMKHB-UHFFFAOYSA-N, serves as a condensed digital representation for more efficient database searching and compound identification.

The molecular structure features a distinct arrangement of functional groups that contribute to its chemical characteristics. The amino group (-NH₂) at the para position of the phenyl ring introduces basic properties and potential for hydrogen bonding, while the ethyl carboxylate moiety (-COOC₂H₅) provides ester functionality. The 5-methyl substituent on the pyrazole ring offers additional steric influence on the overall molecular conformation.

Propiedades

IUPAC Name |

ethyl 1-(4-aminophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYALVCIJPGMKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372427 | |

| Record name | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260046-88-6 | |

| Record name | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Condensation of 4-Aminophenylhydrazine with Ethyl Acetoacetate

The most commonly reported method for synthesizing ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate. This reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reactants | 4-Aminophenylhydrazine, Ethyl acetoacetate | Stoichiometric or slight excess of hydrazine |

| Catalyst/Medium | Acidic or basic conditions (e.g., acetic acid, ethanol solvent) | Catalyst choice affects yield and purity |

| Temperature | 80–100 °C | Controlled to avoid side reactions |

| Reaction Time | Several hours (varies by scale) | Optimized to maximize yield |

| Purification | Recrystallization from ethanol or methanol | Achieves >95% purity |

- Initial hydrazone formation between the hydrazine and β-ketoester.

- Intramolecular cyclization to form the pyrazole ring.

- The amino group remains intact on the phenyl ring, allowing further functionalization if desired.

This method is well-documented and forms the basis for both laboratory-scale and industrial synthesis due to its straightforwardness and relatively high yield.

Microwave-Assisted Synthesis and Continuous Flow Techniques

Recent advances in synthetic methodology have introduced microwave-assisted and continuous flow processes to accelerate the synthesis of pyrazole derivatives, including analogs of this compound.

- Utilizes controlled microwave heating to dramatically reduce reaction times from days to minutes.

- Enables higher reaction temperatures and pressures in sealed vessels, improving reaction rates and yields.

- Particularly effective for the condensation step between hydrazines and 1,3-dicarbonyl compounds.

- Employs microreactors or capillary flow reactors capable of withstanding high temperature and pressure.

- Allows superheating of solvents beyond their boiling points, accelerating reactions.

- Facilitates scale-up and process intensification with improved reproducibility.

- Compatible with microwave optimization steps (microwave-to-flow paradigm).

| Step | Description | Conditions/Notes |

|---|---|---|

| Step 1: Condensation | 4-Aminophenylhydrazine + ethyl acetoacetate | Microwave heating, 80–120 °C, minutes |

| Step 2: Reduction (if nitro precursor used) | Nitro group reduction to amine | Catalytic hydrogenation or chemical reduction |

| Step 3: Purification | Isolation of product | Chromatography or recrystallization |

This approach has been shown to improve overall yields and reduce processing times significantly compared to traditional batch methods.

Alternative Synthetic Routes

Some synthetic strategies involve starting from substituted phenylhydrazines or pyrazolylcarbaldehydes, followed by multi-step transformations including halogenation, amidation, or Pd-catalyzed cross-coupling reactions.

- Pd-Catalyzed Buchwald–Hartwig Amidation: Enables formation of pyrazole-carboxanilides via coupling of pyrazolyl halides with amides, which can be adapted for related compounds.

- Halogenation and Carbonylation Steps: Preparation of pyrazolecarbonyl halides as intermediates, which can be converted to esters or amides.

These methods are more complex and typically used for derivatives or when specific substitution patterns are required.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Condensation | 4-Aminophenylhydrazine + ethyl acetoacetate under acid/base catalysis | Simple, high yield, scalable | Longer reaction times |

| Microwave-Assisted Synthesis | Microwave heating accelerates condensation | Rapid, improved yields | Requires specialized equipment |

| Continuous Flow Synthesis | Flow reactors enable high T/P conditions | Scalable, reproducible | Initial setup complexity |

| Pd-Catalyzed Cross-Coupling | Coupling of pyrazolyl halides with amides | Enables diverse substitutions | Multi-step, catalyst cost |

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperature between 80–100 °C is critical to avoid side products and decomposition of intermediates.

- Solvent Choice: Ethanol or methanol are preferred solvents for both reaction and recrystallization steps.

- Catalyst Use: Acidic catalysts (e.g., acetic acid) or bases can be employed depending on the substrate reactivity.

- Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track reaction progress and purity.

- Purification: Recrystallization is the preferred method for obtaining high-purity product (>95%), though chromatography may be necessary for complex mixtures.

- Microwave and Flow Advantages: These modern methods reduce reaction times from hours/days to minutes and improve yields by better controlling reaction parameters.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further functionalization.

Mechanism :

-

Base-mediated : Nucleophilic attack by hydroxide ion on the carbonyl carbon, followed by elimination of ethanol.

-

Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Reactions Involving the Aromatic Amino Group

The 4-aminophenyl group participates in electrophilic substitution and diazotization reactions, enabling the introduction of diverse substituents.

Diazotization and Coupling

The amino group reacts with nitrous acid to form a diazonium salt, which couples with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives.

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | 1-(4-Acetamidophenyl)-5-methyl-1H-pyrazole-4-carboxylate | 92% |

| Benzyl chloride | K₂CO₃, DMF, 60°C | 1-(4-(Benzylamino)phenyl)-5-methyl-1H-pyrazole-4-carboxylate | 88% |

Pyrazole Ring Functionalization

The pyrazole ring exhibits reactivity at specific positions, influenced by electron-donating substituents (e.g., methyl group).

Electrophilic Substitution

The methyl group at position 5 directs electrophiles to position 3 of the pyrazole ring.

Ring-Opening and Rearrangement

Under strong acidic conditions, the pyrazole ring may undergo decomposition. For example, refluxing with concentrated HCl generates 4-aminophenylhydrazine derivatives .

Cross-Coupling Reactions

The ester and amino groups remain inert under typical cross-coupling conditions, enabling selective modifications.

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Boronic acid derivatives | Biaryl-functionalized pyrazoles |

| Ullmann coupling | CuI, L-Proline | Aryl halides | N-Aryl pyrazole derivatives |

Biological Activity and Derivatives

Derivatives of this compound exhibit notable bioactivity:

-

Anticancer agents : Carboxylic acid derivatives show inhibition of kinases (IC₅₀ = 0.2–1.8 µM) .

-

Anti-inflammatory : Acylated amino derivatives reduce COX-2 expression by 60–75% in vitro .

Table 2: Biological Activity of Derivatives

| Derivative | Target | Activity |

|---|---|---|

| Carboxylic acid | EGFR kinase | IC₅₀ = 0.45 µM |

| Acetamido derivative | COX-2 | 68% inhibition at 10 µM |

Aplicaciones Científicas De Investigación

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(4-nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate: This compound has a nitro group instead of an amino group, which can affect its reactivity and biological activity.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can influence its solubility and stability.

1-(4-Aminophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with the CAS number 260046-88-6, is a compound that belongs to the pyrazole class of heterocycles. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula: C₁₃H₁₅N₃O₂

- Molecular Weight: 245.282 g/mol

- IUPAC Name: this compound

- SMILES: CCOC(=O)C1=C(C)N(N=C1)C1=CC=C(N)C=C1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways, which can modulate cellular responses.

- Signaling Pathways: It likely affects key signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in regulating cellular functions like proliferation, differentiation, and apoptosis.

- Receptor Interaction: The compound may bind to specific receptors, influencing their activity and downstream signaling events.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives can possess antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Study: Anti-inflammatory Activity

In a study using the acetic acid-induced writhing test in mice, this compound showed significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

3. Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines through activation of caspase pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption: The compound is expected to be well absorbed due to its moderate lipophilicity.

- Distribution: It likely distributes widely in body tissues.

- Metabolism: Metabolized primarily in the liver through phase I and phase II reactions.

- Excretion: Mainly excreted via urine.

Q & A

Basic: How can reaction conditions be optimized for synthesizing ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate with high purity?

Answer:

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives (e.g., 4-aminophenylhydrazine) in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal). Key steps include:

- Temperature control : Maintaining 80–100°C during cyclization to avoid side products.

- Purification : Recrystallization from ethanol or methanol to isolate the product in >95% purity .

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress. For analogs, Biginelli reactions or Vilsmeier-Haack formylation have been employed to introduce substituents .

Basic: What analytical techniques are recommended for confirming the structure of this compound?

Answer:

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray crystallography : For unambiguous confirmation, use SHELXL refinement with single-crystal data .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrazole ring.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer interactions.

Software like Gaussian or ORCA is used, validated against experimental UV-Vis and XRD data .

Advanced: What strategies resolve contradictory spectroscopic data during structural elucidation?

Answer:

- Cross-validation : Combine multiple techniques (e.g., NOESY for spatial proximity, DEPT-135 for carbon types).

- Crystallographic validation : Resolve ambiguities in substituent positioning via SHELXL-refined X-ray structures .

- Dynamic NMR : Analyze temperature-dependent shifts for conformational flexibility .

Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Answer:

Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., N-H···O=C) into motifs like R₂²(8) rings. These interactions:

- Enhance thermal stability : Rigid networks reduce molecular mobility.

- Affect solubility : Strong intermolecular bonds lower solubility in polar solvents.

X-ray studies of analogs show layered packing driven by π-π stacking and H-bonding .

Basic: What methodologies assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for pyrazoles).

- HPLC stability studies : Monitor degradation products in acidic/basic buffers (pH 1–13).

- Kinetic analysis : Arrhenius plots to predict shelf-life at 25°C .

Advanced: How is regioselectivity achieved during the introduction of substituents to the pyrazole core?

Answer:

- Directing groups : Electron-withdrawing groups (e.g., esters) orient electrophilic substitution at the 3-position.

- Vilsmeier-Haack reaction : Selective formylation at the 4-position using POCl₃/DMF .

- NMR-guided optimization : Track regiochemistry via coupling constants (e.g., J = 2.1 Hz for adjacent protons) .

Advanced: What in silico approaches evaluate the compound’s potential as a bioactive scaffold?

Answer:

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger.

- ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity .

Basic: How is the purity of the compound validated for pharmacological studies?

Answer:

- Elemental analysis : Match experimental vs. theoretical C/H/N percentages (±0.3%).

- HPLC-DAD : Purity >98% confirmed with a C18 column (acetonitrile/water gradient).

- Melting point : Sharp range (±2°C) indicates homogeneity .

Advanced: What synthetic routes enable scalable production while minimizing hazardous byproducts?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.